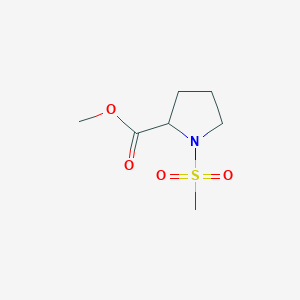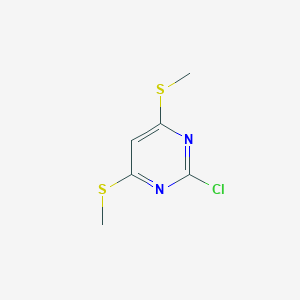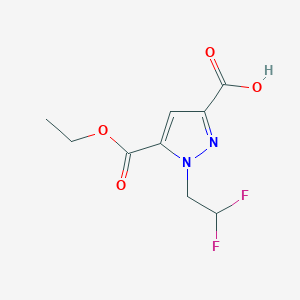![molecular formula C16H16N6O3S B2742271 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866018-61-3](/img/structure/B2742271.png)
2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in various fields of research, including chemistry, biology, and medicine This complex compound features a triazolo[1,5-a]pyrimidine core substituted with a methylsulfanyl group, a morpholino group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the construction of the triazolo[1,5-a]pyrimidine core followed by the introduction of the substituents. One common route includes:
Cyclization: : Formation of the triazolo[1,5-a]pyrimidine core through cyclization of a suitable precursor.
Substitution: : Introduction of the 5-morpholino-2-nitrophenyl group through nucleophilic aromatic substitution.
Thioether Formation: : Introduction of the methylsulfanyl group via thioetherification using methyl thiol in the presence of a base.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions to maximize yield and purity is crucial. This might involve using catalytic amounts of bases and selective solvents to promote the desired reactions while minimizing side products. Scaling up also requires consideration of environmental and safety factors, such as handling of toxic reagents and waste disposal.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nitrophenyl group can undergo reduction to an aminophenyl group using reducing agents like palladium on carbon (Pd/C) under hydrogen gas or sodium dithionite.
Substitution: : The morpholino group might be involved in nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂), sodium dithionite (Na₂S₂O₄)
Substitution: : Nucleophiles like amines, under basic conditions
Major Products
Oxidation: : Formation of sulfoxides or sulfones
Reduction: : Formation of aminophenyl derivatives
Substitution: : Formation of substituted triazolo[1,5-a]pyrimidines
Applications De Recherche Scientifique
2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications across various fields:
Chemistry: : Used as a building block for synthesizing other complex molecules due to its reactive functional groups.
Biology: : Studied for its potential interactions with biological targets, possibly affecting cellular processes.
Medicine: : Investigated for pharmacological properties, including potential antimicrobial or anticancer activities.
Mécanisme D'action
The mechanism by which 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is linked to its molecular structure and functional groups. The compound might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence biochemical pathways, potentially leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolo[1,5-a]pyrimidine derivatives with various substituents. The uniqueness of 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which impart distinct chemical and biological properties. Similar compounds might include:
5-(5-Morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
2-(Methylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
2-(Methylsulfanyl)-5-(2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Each of these compounds would share some reactivity patterns but differ in their exact biological or chemical activities due to the variations in their substituents.
Propriétés
IUPAC Name |
4-[3-(2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-4-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-26-16-18-15-17-13(4-5-21(15)19-16)12-10-11(2-3-14(12)22(23)24)20-6-8-25-9-7-20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVWSZSBXIPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=NC2=N1)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2742188.png)
![4-bromo-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2742189.png)
![6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B2742191.png)


![Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742197.png)
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/new.no-structure.jpg)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2742201.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742204.png)

![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)
![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)
